Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate
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Overview
Description
Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate is a synthetic organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethylated phenol under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-[3,5-difluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-[3,5-trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate
Uniqueness
Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds with fewer or no trifluoromethyl groups .
Properties
IUPAC Name |
methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO3/c1-23-12(22)11-5-10(6-21-11)24-9-3-7(13(15,16)17)2-8(4-9)14(18,19)20/h2-4,10-11,21H,5-6H2,1H3/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGUXDHUULXEIK-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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